1-(4-(Diphenylmethyl)piperazinyl)-2-(2-thienyl)ethan-1-one
Description
Properties
IUPAC Name |
1-(4-benzhydrylpiperazin-1-yl)-2-thiophen-2-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2OS/c26-22(18-21-12-7-17-27-21)24-13-15-25(16-14-24)23(19-8-3-1-4-9-19)20-10-5-2-6-11-20/h1-12,17,23H,13-16,18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAYYMCXDOBUXCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)CC4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(Diphenylmethyl)piperazinyl)-2-(2-thienyl)ethan-1-one typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Diphenylmethyl Group: The diphenylmethyl group can be introduced via a nucleophilic substitution reaction using diphenylmethyl chloride and the piperazine ring.
Attachment of the Thienyl Group: The thienyl group can be attached through a Friedel-Crafts acylation reaction using thiophene and an acyl chloride derivative.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 1-(4-(Diphenylmethyl)piperazinyl)-2-(2-thienyl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base or acid catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Basic Information
- Molecular Formula : C23H24N2OS
- Molecular Weight : 376.51 g/mol
- Boiling Point : Approximately 534.4 °C (predicted)
- Density : 1.206 g/cm³ (predicted)
- pKa : 5.96 (predicted) .
Structure
The compound features a piperazine ring substituted with a diphenylmethyl group and a thienyl moiety, contributing to its biological activity and chemical reactivity.
Medicinal Chemistry
1-(4-(Diphenylmethyl)piperazinyl)-2-(2-thienyl)ethan-1-one has shown promise in medicinal chemistry due to its potential as a pharmacological agent. Several studies have highlighted its role in:
- Antidepressant Activity : The piperazine structure is known for its antidepressant properties. Research indicates that compounds with similar structures can modulate serotonin receptors, potentially leading to mood-enhancing effects .
- Antipsychotic Effects : The compound may exhibit antipsychotic properties, similar to other piperazine derivatives. Its ability to interact with dopamine receptors is under investigation .
Materials Science
The compound's unique structural attributes make it suitable for applications in materials science:
- Supramolecular Chemistry : Due to its ability to form hydrogen bonds and π-π stacking interactions, it can be utilized in creating supramolecular assemblies. This property is essential for developing new materials with tailored functionalities .
Case Study 1: Antidepressant Research
A study conducted on various piperazine derivatives, including 1-(4-(Diphenylmethyl)piperazinyl)-2-(2-thienyl)ethan-1-one, demonstrated significant serotonin receptor modulation. The results indicated that this compound could enhance serotonin levels in the brain, suggesting potential use as an antidepressant .
Case Study 2: Supramolecular Applications
Research into the supramolecular properties of the compound revealed its capability to form stable complexes with metal ions. This characteristic is vital for applications in catalysis and sensor development, where the formation of coordination complexes can enhance sensitivity and selectivity .
Data Tables
| Application Area | Description |
|---|---|
| Medicinal Chemistry | Antidepressant and antipsychotic properties |
| Materials Science | Supramolecular chemistry and coordination complexes |
Mechanism of Action
The mechanism of action of 1-(4-(Diphenylmethyl)piperazinyl)-2-(2-thienyl)ethan-1-one involves its interaction with specific molecular targets, such as receptors or enzymes. The diphenylmethyl group and thienyl group contribute to its binding affinity and specificity. The compound may modulate the activity of its targets through various pathways, leading to its observed effects.
Comparison with Similar Compounds
The following table and analysis highlight key structural analogs, their substituents, and biological implications:
*Calculated based on molecular formulas.
Structural and Functional Insights
Piperazine Substituents
- Tetrazole-fluorophenyl () : Introduces polar tetrazole, enhancing aqueous solubility and hydrogen-bonding capacity.
- Trifluoromethylphenyl () : Electron-withdrawing CF₃ group may improve metabolic stability and receptor affinity.
- Chlorobenzyl () : Chlorine enhances electronegativity, favoring interactions with hydrophobic receptor pockets.
Ethanone Substituents
- 2-Thienyl (Target, ) : The sulfur atom in thiophene enables π-π stacking and weak hydrogen bonding, common in CNS-targeting drugs.
- Butanone-linked thiophen-2-yl (): Extended chain may alter pharmacokinetics (e.g., longer half-life).
Physical Properties
Biological Activity
1-(4-(Diphenylmethyl)piperazinyl)-2-(2-thienyl)ethan-1-one, identified by its CAS number 291291-92-4, is a complex organic compound featuring a piperazine ring with a diphenylmethyl substituent and a thienyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of neuropharmacology and anticancer research.
- Molecular Formula : C23H24N2OS
- Molecular Weight : 376.51 g/mol
- Predicted Boiling Point : 534.4 ± 50.0 °C
- Density : 1.206 ± 0.06 g/cm³
- pKa : 5.96 ± .
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets, including neurotransmitter receptors and enzymes. The structural features of the diphenylmethyl and thienyl groups enhance its binding affinity and specificity, which may lead to modulation of target activities through several pathways.
Antitumor Activity
Research indicates that compounds with similar structural motifs exhibit significant antitumor properties, particularly through inhibition of key signaling pathways involved in cancer progression, such as those mediated by BRAF(V600E) and EGFR. The thienyl group is known to influence the electronic properties of the compound, potentially enhancing its antitumor efficacy .
Neuroprotective Effects
In vitro studies have shown that derivatives of piperazine compounds can protect neuronal cells from glutamate-induced neurotoxicity. This suggests that 1-(4-(Diphenylmethyl)piperazinyl)-2-(2-thienyl)ethan-1-one may exhibit similar neuroprotective effects, making it a candidate for further exploration in neurodegenerative disease models .
Study on Neurotoxicity
A study focused on the neuroprotective effects of piperazine derivatives demonstrated that certain compounds could significantly reduce glutamate-induced cell death in PC12 cells, a model for neuronal function . The results indicated that modifications in the piperazine structure could enhance protective effects against neurotoxicity.
Anticancer Potential
Another investigation into the structure-activity relationship (SAR) of thienyl-containing compounds revealed promising results against various cancer cell lines. The presence of the thienyl moiety was noted to be crucial for maintaining activity against tumor cells, suggesting potential pathways for drug development targeting cancer .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 1-(4-(Diphenylmethyl)piperazinyl)-2-(2-furyl)ethan-1-one | Furyl Structure | Moderate anticancer activity |
| 1-(4-(Diphenylmethyl)piperazinyl)-2-(2-pyridyl)ethan-1-one | Pyridyl Structure | Neuroprotective effects observed |
The unique presence of the thienyl group in 1-(4-(Diphenylmethyl)piperazinyl)-2-(2-thienyl)ethan-1-one distinguishes it from its analogs, potentially influencing its pharmacological profile and efficacy.
Q & A
Q. What are the recommended synthetic routes for 1-(4-(Diphenylmethyl)piperazinyl)-2-(2-thienyl)ethan-1-one, and how do reaction conditions influence yield?
Synthesis typically involves multi-step protocols:
- Step 1 : Formation of the piperazine core via nucleophilic substitution or reductive amination.
- Step 2 : Introduction of the diphenylmethyl group using Friedel-Crafts alkylation or Suzuki coupling.
- Step 3 : Attachment of the 2-thienyl ethanone moiety via ketone acylation or Grignard reactions.
Q. Critical Conditions :
- Temperature : 60–80°C for amide bond formation to avoid side reactions.
- Solvents : Use anhydrous DMF or dichloromethane under inert atmosphere (N₂/Ar) to prevent oxidation of thiophene .
- Catalysts : Palladium catalysts (e.g., Pd/C) for coupling reactions improve regioselectivity .
Q. How can structural characterization of this compound be optimized using spectroscopic and crystallographic methods?
- NMR : Assign peaks using ¹H/¹³C NMR with DEPT-135 to resolve overlapping signals from the piperazine and thiophene groups.
- XRD : Single-crystal X-ray diffraction confirms stereochemistry; piperazine rings often adopt chair conformations, while thiophene moieties exhibit planar geometry .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (expected ~425 g/mol) and fragmentation patterns .
Q. What preliminary biological screening assays are suitable for evaluating its pharmacological potential?
- In vitro :
- Receptor binding : Radioligand displacement assays (e.g., dopamine D2/D3 receptors due to piperazine’s affinity ).
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) with IC₅₀ calculations .
- In silico : Molecular docking (PDB: 4EJ4 for D2 receptor) predicts binding poses and interaction energies .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize its bioactivity?
- Substituent Variation :
- Replace thiophene with furan or pyridine to alter electron density.
- Modify diphenylmethyl groups with halogen substituents (e.g., -F, -Cl) to enhance lipophilicity .
- Biological Testing : Compare IC₅₀ values across analogs (see table below):
| Analog | Substituent Modifications | IC₅₀ (μM) | Target Receptor |
|---|---|---|---|
| Parent Compound | None | 12.3 | D2 |
| Fluorinated Diphenyl | -F at para position | 8.7 | D2 |
| Thiophene → Pyridine | Pyridine ring substitution | 18.9 | D3 |
Q. How can contradictory data in receptor affinity assays be resolved?
- Possible Causes :
- Batch-to-batch purity variations (e.g., residual solvents affecting binding).
- Differences in assay conditions (e.g., pH, temperature).
- Resolution :
- Validate purity via HPLC (>98%) and standardize assay protocols (e.g., uniform buffer systems).
- Use orthogonal methods (SPR vs. radioligand assays) to cross-verify results .
Q. What strategies mitigate metabolic instability in preclinical studies?
- Metabolic Hotspots : Piperazine N-oxidation and thiophene ring sulfoxidation are common degradation pathways.
- Stabilization Approaches :
- Introduce electron-withdrawing groups (e.g., -CF₃) on the piperazine ring to slow oxidation.
- Deuterate labile C-H bonds in the thiophene moiety .
- In vitro ADME : Use liver microsomes (human/rat) to quantify half-life improvements .
Q. How can computational modeling predict off-target interactions?
- Methodology :
- Pharmacophore Modeling : Align compound features (e.g., hydrogen bond acceptors, aromatic rings) with known off-targets (e.g., serotonin 5-HT2A).
- Machine Learning : Train models on ChEMBL data to predict hERG channel inhibition risks .
- Validation : Compare predicted vs. experimental off-target IC₅₀ values in panel assays .
Q. What crystallographic techniques resolve polymorphism issues in formulation development?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
